Cas no 851269-51-7 ((4-chlorophenyl)methyl(pentyl)amine)
851269-51-7 structure
Product Name:(4-chlorophenyl)methyl(pentyl)amine
CAS 번호:851269-51-7
MF:C12H18ClN
메가와트:211.731022357941
CID:3107789
PubChem ID:2466110
Update Time:2025-04-21
(4-chlorophenyl)methyl(pentyl)amine 화학적 및 물리적 성질
이름 및 식별자
-
- N-(4-chlorobenzyl)-N-pentylamine
- Benzenemethanamine, 4-chloro-N-pentyl-
- DTXSID801294812
- Z57327263
- EN300-11802
- CHEMBL1352545
- N-[(4-chlorophenyl)methyl]pentan-1-amine
- [(4-chlorophenyl)methyl](pentyl)amine
- AKOS000231796
- N-(4-CHLOROBENZYL)PENTAN-1-AMINE
- CS-0224161
- 851269-51-7
- MLS000772297
- G36480
- HMS2738B09
- 4-Chloro-N-pentylbenzenemethanamine
- BJB26951
- SMR000344379
- (4-chlorophenyl)methyl(pentyl)amine
-
- 인치: 1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3
- InChIKey: RYXSGPZPYZUXCN-UHFFFAOYSA-N
- 미소: C1(CNCCCCC)=CC=C(Cl)C=C1
계산된 속성
- 정밀분자량: 211.1127773Da
- 동위원소 질량: 211.1127773Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 6
- 복잡도: 130
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.7
- 토폴로지 분자 극성 표면적: 12Ų
실험적 성질
- 밀도: 1.0±0.1 g/cm3
- 비등점: 282.0±15.0 °C at 760 mmHg
- 플래시 포인트: 124.4±20.4 °C
- 증기압: 0.0±0.6 mmHg at 25°C
(4-chlorophenyl)methyl(pentyl)amine 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-chlorophenyl)methyl(pentyl)amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | C612465-50mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612465-100mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C612465-500mg |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-11802-0.05g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 0.05g |
$64.0 | 2023-06-18 | |
| Enamine | EN300-11802-0.1g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 0.1g |
$66.0 | 2023-06-18 | |
| Enamine | EN300-11802-0.25g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 0.25g |
$92.0 | 2023-06-18 | |
| Enamine | EN300-11802-0.5g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 0.5g |
$175.0 | 2023-06-18 | |
| Enamine | EN300-11802-1.0g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 1g |
$256.0 | 2023-06-18 | |
| Enamine | EN300-11802-2.5g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 2.5g |
$503.0 | 2023-06-18 | |
| Enamine | EN300-11802-5.0g |
[(4-chlorophenyl)methyl](pentyl)amine |
851269-51-7 | 97% | 5g |
$743.0 | 2023-06-18 |
(4-chlorophenyl)methyl(pentyl)amine 관련 문헌
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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